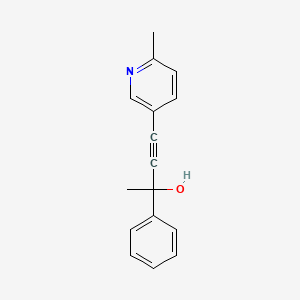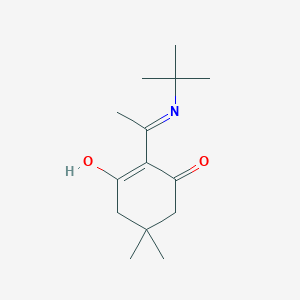![molecular formula C18H15N7O2 B6011104 4-(4-HYDROXYPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE](/img/structure/B6011104.png)
4-(4-HYDROXYPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-HYDROXYPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a unique combination of pyrazolo and triazolo rings fused with pyridazine and pyridine rings, making it a subject of interest in various fields of scientific research.
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle . The inhibition of CDK2 leads to a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption of the cell cycle can lead to apoptosis, or programmed cell death .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. Most of the compounds in this class showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . They also showed moderate activity against HepG-2 with an IC50 range of 48–90 nM .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-HYDROXYPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the cyclocondensation of hydrazino functional groups with acetylacetone to form the pyrazole ring . This is followed by further cyclization reactions to introduce the triazolo and pyridazine rings . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as ultrasonic-assisted synthesis . This method enhances the reaction rates and yields by using ultrasonic waves to promote the mixing and interaction of reactants. The process is scalable and can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-HYDROXYPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
4-(4-HYDROXYPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1H-Pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-b]pyridazin-6-one
- N-Cyclopentyl-1-[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-4-piperidinamine
- Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
What sets 4-(4-HYDROXYPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE apart from similar compounds is its unique combination of functional groups and ring structures.
Propiedades
IUPAC Name |
4-(4-hydroxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O2/c1-10-17-13(11-2-4-12(26)5-3-11)8-16(27)20-18(17)25(22-10)15-7-6-14-21-19-9-24(14)23-15/h2-7,9,13,26H,8H2,1H3,(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUAMIUCJSPVIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)O)C4=NN5C=NN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6011022.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6011024.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide](/img/structure/B6011030.png)
![3-bromo-N-[3-(butanoylamino)phenyl]-4-methoxybenzamide](/img/structure/B6011047.png)
![2-{2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6011054.png)
![N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-3-(2-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6011062.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6011073.png)

![2-[1-(3,4-difluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B6011086.png)
![(1R,2S,4R)-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B6011088.png)
![2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6011096.png)


![7-(2-fluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6011117.png)
